Cas no 844884-95-3 (3,3',5'-Trichlorobenzophenone)
3,3',5'-Trichlorobenzophenone Chemical and Physical Properties
Names and Identifiers
-
- (3-chlorophenyl)(3,5-dichlorophenyl)methanone
- (3-chlorophenyl)-(3,5-dichlorophenyl)methanone
- 3,3',5'-Trichlorobenzophenone
- 844884-95-3
- (3-Chloro-phenyl)-(3,5-dichloro-phenyl)-methanone
- DTXSID70375292
- MFCD06201487
- AKOS016018527
- CS-0362911
-
- MDL: MFCD06201487
- Inchi: 1S/C13H7Cl3O/c14-10-3-1-2-8(4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H
- InChI Key: XAUIVVKXAFICGX-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1)C(C1C=CC=C(C=1)Cl)=O)Cl
Computed Properties
- Exact Mass: 283.95600
- Monoisotopic Mass: 283.956248g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.4
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 1.403
- Boiling Point: 413.9°C at 760 mmHg
- Flash Point: 174.8°C
- Refractive Index: 1.612
- PSA: 17.07000
- LogP: 4.87780
3,3',5'-Trichlorobenzophenone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
3,3',5'-Trichlorobenzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 022718-1g |
3,3',5'-Trichlorobenzophenone |
844884-95-3 | 97% | 1g |
£273.00 | 2022-03-01 | |
| Fluorochem | 022718-5g |
3,3',5'-Trichlorobenzophenone |
844884-95-3 | 97% | 5g |
£691.00 | 2022-03-01 | |
| Fluorochem | 022718-25g |
3,3',5'-Trichlorobenzophenone |
844884-95-3 | 97% | 25g |
£2295.00 | 2022-03-01 | |
| TRC | T088460-250mg |
3,3',5'-Trichlorobenzophenone |
844884-95-3 | 250mg |
$ 290.00 | 2022-06-03 | ||
| TRC | T088460-500mg |
3,3',5'-Trichlorobenzophenone |
844884-95-3 | 500mg |
$ 480.00 | 2022-06-03 | ||
| A2B Chem LLC | AC39242-1g |
(3-Chlorophenyl)(3,5-dichlorophenyl)methanone |
844884-95-3 | 97% | 1g |
$423.00 | 2024-04-19 | |
| A2B Chem LLC | AC39242-2g |
(3-Chlorophenyl)(3,5-dichlorophenyl)methanone |
844884-95-3 | 97% | 2g |
$737.00 | 2024-04-19 | |
| A2B Chem LLC | AC39242-5g |
(3-Chlorophenyl)(3,5-dichlorophenyl)methanone |
844884-95-3 | 97% | 5g |
$1288.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433581-1g |
(3-Chlorophenyl)(3,5-dichlorophenyl)methanone |
844884-95-3 | 95+% | 1g |
¥2709.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433581-5g |
(3-Chlorophenyl)(3,5-dichlorophenyl)methanone |
844884-95-3 | 95+% | 5g |
¥7043.00 | 2024-07-28 |
3,3',5'-Trichlorobenzophenone Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 3,3',5'-Trichlorobenzophenone
Introduction to 3,3',5'-Trichlorobenzophenone (CAS No. 844884-95-3)
3,3',5'-Trichlorobenzophenone, with the chemical identifier CAS No. 844884-95-3, is a chlorinated derivative of benzophenone that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its three chlorine substituents at the 3, 3', and 5' positions on the benzene ring, exhibits unique structural and functional properties that make it a valuable intermediate in various synthetic applications.
The synthesis of 3,3',5'-Trichlorobenzophenone typically involves the chlorination of benzophenone using chlorinating agents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). The precise positioning of the chlorine atoms is achieved through careful control of reaction conditions, including temperature and stoichiometry. This controlled chlorination process ensures high yield and purity, making the compound suitable for further chemical transformations.
In recent years, 3,3',5'-Trichlorobenzophenone has been explored for its potential applications in pharmaceuticals, agrochemicals, and material science. Its molecular structure provides a versatile platform for further functionalization, enabling the development of novel compounds with tailored properties. For instance, researchers have investigated its role as a precursor in the synthesis of heterocyclic compounds, which are known for their diverse biological activities.
One of the most promising areas of research involving 3,3',5'-Trichlorobenzophenone is in the development of bioactive molecules. Studies have shown that derivatives of this compound exhibit inhibitory effects on certain enzymes and receptors, making them candidates for therapeutic applications. Specifically, modifications to the chlorine-substituted benzophenone core have led to compounds with antimicrobial and anti-inflammatory properties. These findings highlight the compound's potential as a scaffold for drug discovery.
The structural rigidity provided by the benzophenone backbone and the electron-withdrawing nature of the chlorine atoms contribute to the compound's reactivity and stability. This makes 3,3',5'-Trichlorobenzophenone an ideal candidate for cross-coupling reactions, such as Suzuki-Miyaura coupling, which are widely used in organic synthesis to construct complex molecular architectures. Such reactions are particularly valuable in pharmaceutical chemistry for creating novel drug candidates with improved pharmacokinetic profiles.
Additionally, 3,3',5'-Trichlorobenzophenone has been studied for its role in material science applications. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in catalytic systems. These complexes can enhance reaction efficiency and selectivity in various synthetic processes, including polymerization reactions. The compound's thermal stability also makes it suitable for high-temperature applications in industrial processes.
The latest research on CAS No. 844884-95-3 has also explored its potential in photodynamic therapy (PDT). Chlorinated aromatic compounds like 3,3',5'-Trichlorobenzophenone can act as photosensitizers when excited by light sources. This property has been leveraged to develop novel PDT agents that target specific biological markers associated with diseases such as cancer. The chlorine substituents enhance the compound's ability to absorb light at wavelengths relevant to clinical use, improving its efficacy as a photosensitizer.
In conclusion, 3,3',5'-Trichlorobenzophenone (CAS No. 844884-95-3) is a multifaceted compound with significant potential across multiple domains of chemical research. Its unique structural features enable diverse applications ranging from pharmaceutical development to advanced materials science. As research continues to uncover new synthetic pathways and functional properties, 844884-95-3 is poised to play an increasingly important role in innovation and discovery.
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